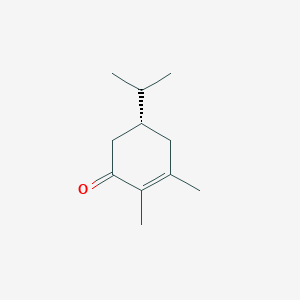![molecular formula C24H25NO4S B13808283 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine is a complex organic compound with the molecular formula C24H25NO4S. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a sulfonyl group attached to a benzocbenzazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
- Formation of the benzocbenzazepine core : This can be achieved through a series of cyclization reactions involving appropriate precursors.
- Introduction of the ethoxy and methoxy groups : These groups can be introduced through nucleophilic substitution reactions using ethyl and methyl halides, respectively.
- Sulfonylation : The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine has several scientific research applications, including:
- Chemistry : It can be used as a building block for the synthesis of more complex molecules.
- Biology : The compound may have potential as a biochemical probe to study various biological processes.
- Medicine : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry : The compound may find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine shares structural similarities with other benzocbenzazepine derivatives.
- Other sulfonyl-containing compounds : These include various sulfonamides and sulfonylureas, which also have sulfonyl groups attached to aromatic systems.
Uniqueness: The uniqueness of 11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzocbenzazepine lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C24H25NO4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
11-ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine |
InChI |
InChI=1S/C24H25NO4S/c1-4-29-24-21-14-11-19(28-3)15-18(21)16-25(23-8-6-5-7-22(23)24)30(26,27)20-12-9-17(2)10-13-20/h5-15,24H,4,16H2,1-3H3 |
Clé InChI |
MFVAWXIALSXPKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C2=C(CN(C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)C)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


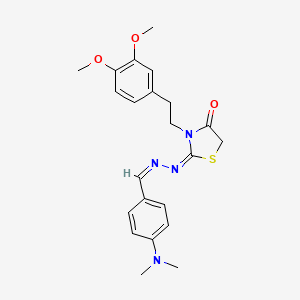
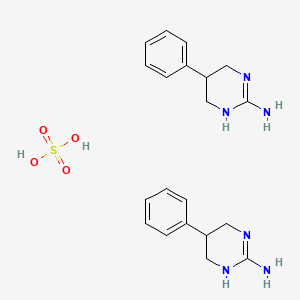

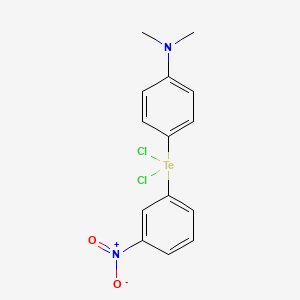
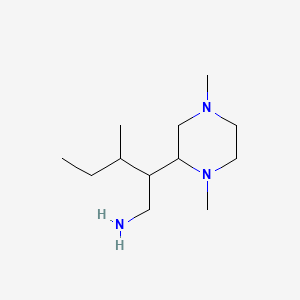

![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)

![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
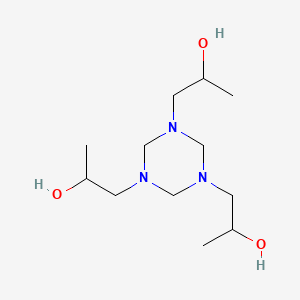
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
